1-[Di(propan-2-yl)amino]-3-(2,4,6-trichlorophenoxy)propan-2-ol;hydrochloride
Overview
Description
1-[Di(propan-2-yl)amino]-3-(2,4,6-trichlorophenoxy)propan-2-ol;hydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a di(propan-2-yl)amino group and a trichlorophenoxy group attached to a propan-2-ol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Di(propan-2-yl)amino]-3-(2,4,6-trichlorophenoxy)propan-2-ol;hydrochloride typically involves multiple steps. One common method includes the reaction of 2,4,6-trichlorophenol with epichlorohydrin to form an intermediate, which is then reacted with di(propan-2-yl)amine under controlled conditions to yield the desired product. The reaction conditions often require the use of a base such as sodium hydroxide and solvents like dichloromethane to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[Di(propan-2-yl)amino]-3-(2,4,6-trichlorophenoxy)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trichlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[Di(propan-2-yl)amino]-3-(2,4,6-trichlorophenoxy)propan-2-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the manufacture of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[Di(propan-2-yl)amino]-3-(2,4,6-trichlorophenoxy)propan-2-ol;hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Dimethylamino-2-propanol: A related compound with similar structural features but different functional groups.
Diisopropylamine: Shares the di(propan-2-yl)amino group but lacks the trichlorophenoxy moiety.
2,4,6-Trichlorophenol: Contains the trichlorophenoxy group but lacks the amino and propan-2-ol components.
Uniqueness
1-[Di(propan-2-yl)amino]-3-(2,4,6-trichlorophenoxy)propan-2-ol;hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-[di(propan-2-yl)amino]-3-(2,4,6-trichlorophenoxy)propan-2-ol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl3NO2.ClH/c1-9(2)19(10(3)4)7-12(20)8-21-15-13(17)5-11(16)6-14(15)18;/h5-6,9-10,12,20H,7-8H2,1-4H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIBEBQRLASOCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(COC1=C(C=C(C=C1Cl)Cl)Cl)O)C(C)C.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl4NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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